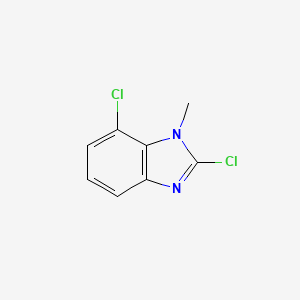
2,7-Dichloro-1-methyl-1h-1,3-benzodiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dichloro-1-methyl-1h-1,3-benzodiazole is a versatile chemical compound used in various scientific research fields. Its unique properties make it suitable for applications in drug discovery, organic synthesis, and material science.
准备方法
The synthesis of 2,7-Dichloro-1-methyl-1h-1,3-benzodiazole can be achieved through several synthetic routes. Common methods include the Debus-Radiszewski synthesis, Wallach synthesis, dehydrogenation of imidazolines, and reactions involving alpha halo-ketones . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity.
化学反应分析
2,7-Dichloro-1-methyl-1h-1,3-benzodiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
2,7-Dichloro-1-methyl-1h-1,3-benzodiazole is widely used in scientific research due to its unique properties. It is utilized in drug discovery for developing new therapeutic agents, in organic synthesis for creating complex molecules, and in material science for designing advanced materials. Its applications extend to chemistry, biology, medicine, and industry, making it a valuable compound in various research domains.
作用机制
The mechanism of action of 2,7-Dichloro-1-methyl-1h-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. It can exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The exact molecular targets and pathways involved depend on the specific application and context.
相似化合物的比较
2,7-Dichloro-1-methyl-1h-1,3-benzodiazole can be compared with other similar compounds, such as 2,6-dichloro-1-methyl-1h-1,3-benzodiazole and 5,6-dichloro-1-methyl-1h-1,3-benzodiazole . These compounds share similar structural features but may exhibit different chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties that make it suitable for diverse applications.
生物活性
Overview
2,7-Dichloro-1-methyl-1H-1,3-benzodiazole is a compound belonging to the class of benzimidazole derivatives, which are recognized for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Biological Activities
Antimicrobial Activity
Benzimidazole derivatives, including this compound, have shown significant antimicrobial properties against various pathogens. Studies have indicated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentrations (MICs) for certain derivatives have been reported to be as low as 0.03125 μg/mL against resistant strains of Staphylococcus aureus and Enterococcus faecalis .
Anticancer Activity
Research has demonstrated that benzimidazole derivatives can exhibit anticancer properties by targeting specific molecular pathways involved in tumor growth and proliferation. The mechanism often involves the inhibition of topoisomerases, enzymes critical for DNA replication and repair. For example, compounds similar to this compound have been shown to effectively inhibit DNA gyrase and topoisomerase IV in bacterial models, which suggests potential applications in cancer therapy as well .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and repair.
- Cellular Pathway Modulation : By interacting with various biochemical pathways, this compound can alter cellular responses leading to apoptosis in cancer cells.
- Antimicrobial Action : The compound disrupts microbial cell wall synthesis or function, leading to cell death.
Case Studies
Several studies have highlighted the efficacy of benzimidazole derivatives:
- Antibacterial Efficacy : A study reported that a series of benzimidazole derivatives exhibited potent antibacterial activity against MDR Staphylococcus aureus, with MIC values significantly lower than standard antibiotics .
- Anticancer Properties : Another investigation focused on the anticancer potential of benzimidazole derivatives demonstrated that they could induce apoptosis in various cancer cell lines through modulation of apoptotic pathways .
Data Table: Biological Activities of this compound
| Activity Type | Target Pathogen/Cell Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | <0.03125 | |
| Antibacterial | Escherichia coli | 0.5 | |
| Anticancer | Various cancer cell lines | IC50 = 12 |
Pharmacokinetics
Benzimidazole derivatives typically exhibit favorable pharmacokinetic profiles characterized by good bioavailability and stability. These properties enhance their potential as therapeutic agents. The pharmacokinetics of this compound suggest that it could be effectively administered orally with a promising safety profile .
属性
IUPAC Name |
2,7-dichloro-1-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2/c1-12-7-5(9)3-2-4-6(7)11-8(12)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFBMRJXGAQGDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Cl)N=C1Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














